2,6-Dicyclohexyl-m-cresol
Description
Significance of Alkylphenols and Hindered Phenols in Organic Chemistry Research
Alkylphenols are a class of organic compounds characterized by a phenol (B47542) ring with one or more alkyl substituents. kyoto-u.ac.jpnih.gov These compounds are of significant interest in organic chemistry and are produced in large quantities for various industrial applications. researchgate.net They serve as precursors for the synthesis of a wide range of materials, including detergents, phenolic resins, fragrances, thermoplastic elastomers, and antioxidants. kyoto-u.ac.jp
Within the broader category of alkylphenols, hindered phenols are a particularly important subclass. These molecules feature bulky alkyl groups positioned ortho to the hydroxyl group on the phenolic ring. uni.lu This steric hindrance significantly influences the reactivity of the hydroxyl group, making these compounds effective radical scavengers. uni.luontosight.ai This property is the basis for their widespread use as antioxidants in polymers, plastics, and rubber to prevent degradation from heat, light, and oxygen. uni.lunih.gov The stability of the resulting phenoxyl radicals, attributed to both steric effects and resonance stabilization, is a key area of research in physical organic chemistry. ontosight.ai
Overview of 2,6-Dicyclohexyl-m-cresol within the Alkylphenol Class
This compound is a specific type of hindered phenol. Its structure consists of a meta-cresol (3-methylphenol) core with two cyclohexyl groups attached at the 2 and 6 positions, flanking the hydroxyl group. uni.luethernet.edu.et This dicyclohexyl substitution provides significant steric hindrance, which is a defining characteristic of this molecule and influences its chemical properties and applications. The presence of the cyclohexyl groups can affect the reactivity of the aromatic ring in electrophilic substitution reactions. smolecule.com
Historical Context of Cresols and their Derivatives in Chemical Synthesis
Cresols, or methylphenols, are aromatic organic compounds that exist as three isomers: ortho-cresol, meta-cresol, and para-cresol. google.com Historically, a primary source of cresols has been coal tar, from which they are extracted. google.combetterchemtech.com However, to meet rising demand, various synthetic methods have been developed since the mid-20th century. betterchemtech.comgoogle.com
Cresols and their derivatives have long been important in chemical synthesis. They have been used as disinfectants, antiseptics, and preservatives. researchgate.netdicp.ac.cn In industrial applications, they serve as solvents and are crucial intermediates in the production of a wide array of products, including plastics, pesticides, dyes, and pharmaceuticals. google.comlookchem.com For instance, m-cresol (B1676322) is a precursor for the synthesis of compounds like the antiseptic amylmetacresol (B1666032) and certain antioxidants. lookchem.comresearchgate.net The development of methods to selectively alkylate cresols has led to the production of a variety of hindered phenols with tailored properties for specific applications, such as antioxidants and light stabilizers. kyoto-u.ac.jp
Physical and Chemical Properties of this compound
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C19H28O |
| Molecular Weight | 272.425 g/mol |
| CAS Number | 93840-40-5 |
| Synonyms | 2,6-Dicyclohexyl-3-methylphenol |
| Density | 1.022 g/cm³ |
| Boiling Point | 327.7°C at 760 mmHg |
| Flash Point | 147.6°C |
| Refractive Index | 1.548 |
| Vapor Pressure | 0.000104 mmHg at 25°C |
Data sourced from uni.lusmolecule.com
Structure
3D Structure
Properties
CAS No. |
93840-40-5 |
|---|---|
Molecular Formula |
C19H28O |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
2,6-dicyclohexyl-3-methylphenol |
InChI |
InChI=1S/C19H28O/c1-14-12-13-17(15-8-4-2-5-9-15)19(20)18(14)16-10-6-3-7-11-16/h12-13,15-16,20H,2-11H2,1H3 |
InChI Key |
MNMFNWIRHMYXIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C2CCCCC2)O)C3CCCCC3 |
Origin of Product |
United States |
Structural Elucidation and Spectroscopic Characterization
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
For 2,6-Dicyclohexyl-m-cresol, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the hydroxyl proton, the methyl group protons, and the protons of the two cyclohexyl rings. The chemical shifts (δ) of the cyclohexyl protons would likely appear in the aliphatic region (typically 1.0-3.0 ppm), with their multiplicity indicating the coupling between adjacent protons. The methyl group protons would appear as a singlet, and the aromatic protons would show characteristic splitting patterns in the aromatic region (typically 6.5-8.0 ppm). The hydroxyl proton's chemical shift can vary and is often concentration and solvent-dependent.
The ¹³C NMR spectrum would provide a count of the non-equivalent carbon atoms in the molecule. Distinct signals would be expected for the carbons of the aromatic ring, the methyl group, and the cyclohexyl rings. The chemical shifts would indicate the electronic environment of each carbon atom.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and not based on experimental data.)
| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 6.8 - 7.2 | 120 - 140 |
| Phenolic OH | 4.5 - 7.0 | - |
| Cyclohexyl CH | 1.2 - 2.5 | 25 - 45 |
| Methyl CH₃ | ~2.3 | ~20 |
| Aromatic C-O | - | 150 - 155 |
| Aromatic C-Cyclohexyl | - | 135 - 145 |
Vibrational Spectroscopy Analysis (FTIR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound.
The FTIR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. Characteristic C-H stretching vibrations for the aromatic and aliphatic (cyclohexyl and methyl) groups would appear around 2850-3100 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations would be expected to produce strong signals.
Table 2: Predicted Vibrational Spectroscopy Data for this compound (Note: This table is predictive and not based on experimental data.)
| Functional Group | Predicted FTIR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |
|---|---|---|
| Phenolic O-H stretch | 3200-3600 (broad) | Weak |
| Aromatic C-H stretch | 3000-3100 | Strong |
| Aliphatic C-H stretch | 2850-2960 | Strong |
| Aromatic C=C stretch | 1450-1600 | Strong |
Mass Spectrometry (GC-MS) for Molecular Identification and Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating components of a mixture and identifying them based on their mass-to-charge ratio (m/z). For a pure sample of this compound, GC would show a single peak, confirming its purity.
The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (C₁₉H₂₈O = 272.43 g/mol ). Fragmentation patterns would be expected to include the loss of alkyl fragments from the cyclohexyl rings and potentially the methyl group. PubChem provides predicted collision cross-section data for various adducts of this compound, which can be useful in advanced mass spectrometry techniques.
Table 3: Predicted Mass Spectrometry Data for this compound Adducts (Source: Predicted data from PubChem.)
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 273.22130 | 168.0 |
| [M+Na]⁺ | 295.20324 | 169.9 |
| [M-H]⁻ | 271.20674 | 174.5 |
| [M+NH₄]⁺ | 290.24784 | 183.0 |
X-ray Crystallographic Analysis for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group.
To date, no crystal structure for this compound has been deposited in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases.
Theoretical and Computational Investigations of 2,6 Dicyclohexyl M Cresol
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like 2,6-Dicyclohexyl-m-cresol, DFT calculations could provide valuable insights into its geometry, electron density distribution, and orbital energies. Such calculations would typically involve optimizing the molecular geometry to find its most stable conformation. From this optimized structure, various electronic properties such as ionization potential, electron affinity, and the distribution of charge across the molecule can be determined. These properties are fundamental to understanding the reactivity of the compound. However, specific DFT studies on this compound are not readily found in the current body of scientific literature.
Frontier Molecular Orbital (FMO) Analysis and Electrophilicity/Nucleophilicity Indices
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical stability of a molecule. nih.gov A smaller gap suggests higher reactivity. For this compound, an FMO analysis would identify the likely sites for electrophilic and nucleophilic attack. Global reactivity descriptors such as electronegativity, chemical hardness, and global electrophilicity index could also be calculated from the HOMO and LUMO energies to provide a quantitative measure of its reactivity. nih.gov Despite the utility of this analysis, specific FMO data for this compound is not currently published.
Molecular Electrostatic Potential (MESP) and Electron Localization Function (ELF) Mapping
The Molecular Electrostatic Potential (MESP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior. nih.gov An MESP map displays regions of positive and negative electrostatic potential on the molecular surface. Red-colored regions indicate negative potential and are susceptible to electrophilic attack, while blue regions represent positive potential and are prone to nucleophilic attack. nih.gov For this compound, an MESP map would highlight the electron-rich oxygen atom of the hydroxyl group and the π-system of the aromatic ring as potential sites for electrophilic interaction. The Electron Localization Function (ELF) provides a measure of electron localization, which can help in identifying bonding patterns and lone pairs of electrons. To date, published MESP and ELF maps for this specific compound are unavailable.
Computational Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)
Computational chemistry methods can be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation. For this compound, theoretical calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These predicted spectra can aid in the interpretation of experimental data and provide a more detailed understanding of the molecule's structure and electronic transitions. However, there are no specific published computational predictions of the spectroscopic properties for this compound.
Reaction Mechanism Modeling using Computational Chemistry (e.g., Alkylation Pathways)
Computational chemistry is instrumental in modeling reaction mechanisms, allowing for the exploration of potential energy surfaces, transition states, and reaction pathways. For this compound, a key area of interest would be the modeling of its alkylation pathways. Such studies could elucidate the regioselectivity of alkylation on the aromatic ring and provide insights into the reaction kinetics and thermodynamics. conicet.gov.ar Understanding these pathways is crucial for optimizing synthetic procedures and controlling product formation. While studies on the alkylation of other phenolic compounds exist, computational modeling of alkylation pathways specifically for this compound has not been reported in the literature. conicet.gov.ar
Derivatives and Functionalization Strategies of Dicyclohexylcresols
Synthesis of Carboxy-containing Derivatives
The introduction of a carboxylic acid group onto the aromatic ring of 2,6-dicyclohexyl-m-cresol is a valuable transformation for creating derivatives with enhanced functionality. This modification can improve water solubility and provide a reactive handle for further conjugation, for instance, to polymers or biomolecules. However, the significant steric hindrance imposed by the two cyclohexyl groups at the ortho positions to the hydroxyl group presents a considerable challenge for traditional carboxylation methods.
One of the most common methods for the carboxylation of phenols is the Kolbe-Schmitt reaction . This reaction typically involves the treatment of a sodium phenoxide with carbon dioxide under pressure and at elevated temperatures. wikipedia.org While highly effective for simple phenols, the application of this reaction to sterically hindered phenols can be problematic. Research on the carboxylation of 2,4-di-t-butylphenol, a sterically hindered phenol (B47542), initially showed very low yields of the desired salicylic (B10762653) acid derivative, with the major product being a dimeric biphenyl (B1667301) compound formed through oxidative coupling. nih.gov However, by optimizing reaction conditions, such as time, temperature, and minimizing the presence of oxygen, the yield of the carboxylated product was significantly increased to 68%. nih.gov This suggests that with careful control of the reaction parameters, the Kolbe-Schmitt reaction could potentially be adapted for this compound.
Another classical method for introducing a formyl group, which can be subsequently oxidized to a carboxylic acid, is the Reimer-Tiemann reaction . This reaction utilizes chloroform (B151607) and a strong base to generate a dichlorocarbene (B158193) intermediate that reacts with the phenoxide. wikipedia.org The reaction is known to be sensitive to steric effects. principlesofchemistry.com For phenols with bulky substituents, the reaction may be hindered or proceed with low yields. principlesofchemistry.com A variation of this reaction, using carbon tetrachloride instead of chloroform, can directly introduce a carboxyl group. youtube.com Studies on various cresols and other substituted phenols have shown that this modified Reimer-Tiemann carboxylation can be effective, with the regioselectivity being influenced by the position of the existing substituents. unigoa.ac.in For 3,4-dimethylphenol, the carboxyl group enters the less sterically hindered ortho position. unigoa.ac.in Given the significant steric bulk of the cyclohexyl groups in this compound, the feasibility and regioselectivity of both the Kolbe-Schmitt and Reimer-Tiemann reactions would require empirical investigation.
Biocatalytic approaches also offer a promising alternative. Enzyme-catalyzed carboxylation of phenols using benzoic acid decarboxylases has been shown to proceed with high regioselectivity, exclusively at the ortho-position, for a range of substituted phenols. rsc.org This enzymatic method operates under mild conditions and could potentially overcome the steric limitations of traditional chemical methods.
| Reaction Name | Reagents | Key Features | Potential Challenges with this compound |
| Kolbe-Schmitt Reaction | 1. NaOH, 2. CO₂, high T & P | Industrial relevance, direct carboxylation. wikipedia.org | Steric hindrance may lead to low yields and side reactions like dimerization. nih.gov |
| Reimer-Tiemann Reaction | CHCl₃, NaOH | Ortho-formylation. wikipedia.org | Highly sensitive to steric hindrance, potentially low yield. principlesofchemistry.com |
| Reimer-Tiemann Carboxylation | CCl₄, NaOH | Direct ortho-carboxylation. youtube.com | Steric hindrance from cyclohexyl groups could impede the reaction. unigoa.ac.in |
| Enzymatic Carboxylation | Benzoic acid decarboxylase, HCO₃⁻ | High regioselectivity (ortho), mild conditions. rsc.org | Enzyme substrate specificity for such a bulky molecule would need to be determined. |
Conjugation with Polymeric Chains (e.g., Hydroxyethyl (B10761427) Starch)
Conjugating this compound to polymeric chains, such as hydroxyethyl starch (HES), is a strategy to create novel materials with combined properties of the sterically hindered phenol (e.g., antioxidant capabilities) and the polymer (e.g., biocompatibility, water solubility). The hydroxyl group of the cresol (B1669610) and the numerous hydroxyl groups on the HES backbone are the primary sites for such conjugation reactions.
One common approach is through an ether linkage . This can be achieved by first activating either the cresol or the HES. For instance, the cresol could be deprotonated with a strong base to form the phenoxide, which can then act as a nucleophile to displace a leaving group on a modified HES, such as tosylated or halogenated HES. Conversely, the hydroxyl group of the cresol could be converted into a good leaving group to be displaced by the alkoxide of HES.
Alternatively, a linker molecule can be used to facilitate the conjugation. For example, a dicarboxylic acid or a diisocyanate could be reacted first with the cresol and then with the HES to form ester or urethane (B1682113) linkages, respectively.
The choice of solvent and reaction conditions is crucial to ensure the accessibility of the reactive sites and to achieve a reasonable degree of substitution on the polymer backbone. The inherent steric hindrance of the this compound would likely necessitate more forcing reaction conditions or the use of a linker to extend the reactive site away from the bulky cyclohexyl groups.
| Linkage Type | General Reaction Strategy | Potential Reagents | Key Considerations |
| Ether | Nucleophilic substitution | Tosyl chloride, alkyl halides, strong bases | Requires activation of either the cresol or the polymer; steric hindrance may be a significant barrier. |
| Ester | Esterification | Dicarboxylic acids, acyl chlorides, coupling agents (e.g., DCC) | Can be catalyzed by acids or bases; potential for hydrolysis of the ester bond. |
| Urethane | Reaction with isocyanate | Diisocyanates | Forms a stable linkage; isocyanates are highly reactive and require careful handling. |
Investigation of Sterically Hindered Phenol Analogs
The investigation of analogs of this compound, where the cyclohexyl groups are replaced with other alkyl substituents, is important for understanding structure-activity relationships. The size and nature of the ortho-substituents can significantly influence the antioxidant properties, reactivity, and physical characteristics of the phenol.
A range of 2,6-dialkylphenols have been synthesized and studied. acs.org For example, 2,6-di-tert-butylphenol (B90309) and its derivatives are well-known antioxidants. researchgate.net The bulky tert-butyl groups effectively shield the hydroxyl group and the aromatic ring, which contributes to their stability and antioxidant activity. The synthesis of these analogs often involves the Friedel-Crafts alkylation of the parent phenol or cresol with an appropriate alkylating agent, such as an alkene or an alcohol, in the presence of an acid catalyst. google.com For instance, 2-tert-butyl-6-cyclohexylphenol can be prepared by reacting o-cresol (B1677501) with isobutylene (B52900) followed by cyclohexene (B86901) in the presence of an aluminum phenoxide catalyst. google.com
The antioxidant activity of these analogs is often evaluated by measuring their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. researchgate.net Studies on various 2,6-disubstituted phenols have shown that the steric bulk of the ortho-alkyl groups can influence the rate of hydrogen atom transfer to the radical, a key step in the antioxidant mechanism. Furthermore, the electronic properties of the substituents also play a role. The synthesis of a series of optically active 2,6-disubstituted alkylphenols has demonstrated that stereochemistry can also impact their biological properties. nih.gov
| Ortho-Substituent | Parent Phenol/Cresol | Alkylating Agent | Catalyst |
| Cyclohexyl | o-cresol | Cyclohexene | Aluminum o-cresoxide google.com |
| tert-Butyl | o-cresol | Isobutylene | Aluminum o-cresoxide |
| Isopropyl | Phenol | Propene | Acid catalyst |
Polymerization and Oligomerization Involving Phenolic Monomers
This compound can potentially be used as a monomer in polymerization and oligomerization reactions to produce novel polymers and oligomers with tailored properties. The reactive sites for these reactions are typically the phenolic hydroxyl group and the unsubstituted positions on the aromatic ring.
Oxidative coupling is a common method for the polymerization of phenols. This process involves the use of an oxidizing agent, often in the presence of a catalyst, to generate phenoxy radicals. These radicals can then couple in various ways to form polymers. For 2,6-disubstituted phenols, oxidative coupling typically leads to the formation of poly(phenylene oxide)s (PPOs). The steric hindrance from the cyclohexyl groups would likely influence the regioselectivity of the coupling and the molecular weight of the resulting polymer. Laccase, an oxidoreductase enzyme, has been shown to catalyze the oxidative polymerization of various phenolic compounds, offering a green and selective alternative to chemical methods. nih.govresearchgate.netnih.gov The polymerization of phenolic monomers is initiated by the formation of phenoxy radicals, which then undergo further reactions to form polymers. nih.gov
Condensation with aldehydes , such as formaldehyde (B43269), can lead to the formation of novolac or resole-type phenolic resins. The reaction of p-cresol (B1678582) with formaldehyde can be controlled to produce 2,6-dihydroxymethyl-4-methylphenol, which can then be condensed with other phenols to create structured novolac resins. researchgate.net The bulky cyclohexyl groups in this compound would likely direct the condensation to the unsubstituted para-position, potentially leading to the formation of linear polymers or oligomers with methylene (B1212753) bridges. The synthesis of methylene-bridged glycoluril (B30988) dimers provides a model for the controlled formation of such linkages. researchgate.net
Acid-catalyzed oligomerization can also occur, particularly under forcing conditions. The reaction of phenols with alkenes in the presence of an acid catalyst can lead to alkylation, but at higher temperatures or with certain catalysts, oligomerization of the phenol itself or co-oligomerization with the alkene can become a competing reaction. The steric hindrance of this compound would likely favor the formation of dimers or trimers over high molecular weight polymers in such reactions.
| Polymerization/Oligomerization Method | Key Reagents/Catalysts | Resulting Structure | Influence of Cyclohexyl Groups |
| Oxidative Coupling | Oxidizing agent (e.g., O₂, H₂O₂), catalyst (e.g., copper complex, laccase) | Poly(phenylene oxide) backbone | Steric hindrance may affect polymer chain length and regioselectivity. |
| Condensation with Aldehydes | Formaldehyde, acid or base catalyst | Methylene-bridged phenolic units | Directs condensation to the para-position, potentially leading to linear structures. |
| Acid-Catalyzed Oligomerization | Strong acid catalyst | Dimeric or trimeric structures | Steric bulk likely limits the degree of polymerization. |
Advanced Applications in Materials Science and Polymer Chemistry
Role of 2,6-Dicyclohexyl-m-cresol in Polymer Stabilization and Antioxidant Function
As a sterically hindered phenol (B47542), this compound is anticipated to function as a primary antioxidant for polymeric materials. The defining feature of this class of compounds is the presence of bulky alkyl groups—in this case, two cyclohexyl groups—at the ortho positions relative to the hydroxyl group on the cresol (B1669610) ring. This structural arrangement is crucial for its stabilizing effect, protecting polymers from degradation during high-temperature processing and throughout their service life.
Mechanism of Antioxidant Action for Hindered Phenols in Polymer Matrices
The fundamental role of a hindered phenolic antioxidant within a polymer matrix is to interrupt the auto-oxidation cycle, a primary cause of polymer degradation. This process is driven by the formation of highly reactive free radicals. The antioxidant mechanism proceeds through a hydrogen atom transfer (HAT) process:
Radical Scavenging: During oxidation, unstable polymer peroxy radicals (ROO•) are formed. A hindered phenol (ArOH), such as this compound, donates the hydrogen atom from its hydroxyl group to this peroxy radical.
Chain Termination: This donation neutralizes the reactive peroxy radical, converting it into a more stable hydroperoxide (ROOH) and forming a phenoxy radical (ArO•). This action effectively terminates the kinetic chain of the degradation reaction.
Formation of a Stable Radical: The resulting phenoxy radical is significantly stabilized by two key factors: resonance delocalization of the unpaired electron across the aromatic ring and the steric hindrance provided by the bulky cyclohexyl groups. This steric shielding makes the phenoxy radical relatively unreactive and prevents it from initiating new oxidation chains.
Impact on Polymer Degradation and Aging Processes
By effectively scavenging free radicals, this compound is expected to substantially slow down the degradation and aging of polymers. The common signs of polymer aging include a decline in mechanical properties such as strength and elasticity, as well as aesthetic changes like discoloration. The incorporation of a hindered phenol helps to preserve the molecular weight of the polymer by preventing chain scission and cross-linking, thereby extending the material's useful lifespan.
Integration into Polymeric Materials (e.g., Rubber, Plastics)
Hindered phenolic antioxidants are widely used in a variety of polymeric materials, including both plastics and rubbers. Based on its chemical structure, this compound would be a suitable candidate for integration into polymers such as polyolefins (e.g., polyethylene (B3416737) and polypropylene) and elastomers like styrene-butadiene rubber (SBR). In these applications, the antioxidant is typically melt-blended with the polymer during processing. A critical factor for its effectiveness is its ability to remain within the polymer matrix over time, as low molecular weight antioxidants can be prone to migration and volatilization.
Table 1: Projected Performance Characteristics of this compound in Polymer Systems This table is based on the general properties of hindered phenols due to the absence of specific data for this compound.
| Polymer Matrix | Primary Function | Key Performance Indicator |
| Polypropylene (PP) | Melt processing stabilization | Retention of melt flow index (MFI) |
| Polyethylene (PE) | Long-term thermal stability | Resistance to yellowing and embrittlement |
| Styrene-Butadiene Rubber (SBR) | Protection against thermo-oxidative aging | Maintenance of elasticity and tensile strength |
| Natural Rubber (NR) | Inhibition of oxidative degradation | Preservation of physical properties |
Research into Novel Polymer Additives based on Dicyclohexylcresol Scaffolds
While specific research on novel additives derived directly from the this compound scaffold is not prominent in publicly accessible literature, a significant trend in the broader field of polymer stabilizers is the development of macromolecular antioxidants. This research direction aims to create antioxidants with higher molecular weights or structures that can be chemically bound to the polymer backbone. Such modifications are designed to improve the permanence of the antioxidant within the polymer, reducing its loss due to migration, which is a known limitation of smaller antioxidant molecules.
Polymerization Inhibition Studies
There is no readily available research that specifically investigates the role of this compound in the context of polymerization inhibition. Phenolic compounds, in general, can act as retarders or inhibitors in free-radical polymerizations by reacting with and terminating growing polymer chains. The efficacy of such a compound in this role would be dependent on its chemical reactivity and the specific conditions of the polymerization reaction.
Separation and Purification Methodologies
Distillation and Crystallization Techniques for Cresol (B1669610) Mixtures
Distillation and crystallization are fundamental techniques for the purification of cresol derivatives. However, the separation of cresol isomers, such as m-cresol (B1676322) and p-cresol (B1678582), presents a significant challenge due to their very close boiling points. patsnap.comresearchgate.net For instance, the boiling points of p-cresol and m-cresol are 201.9°C and 202.8°C, respectively, making their separation by conventional distillation extremely difficult. patsnap.com
To overcome this, advanced distillation techniques are employed. Azeotropic distillation , for example, involves introducing an entrainer, such as benzyl (B1604629) alcohol, which forms azeotropes with the cresol isomers, altering their relative volatilities and facilitating separation. google.com In a process to separate m-cresol from p-cresol, a mixture is distilled in the presence of benzyl alcohol, resulting in an overhead fraction enriched in p-cresol and a residue enriched in m-cresol. google.com For effective commercial separation, distillation columns with high theoretical plate efficiency and high reflux ratios (from 10:1 to 100:1) are utilized. google.com
Crystallization is another key purification method, particularly effective when dealing with mixtures that form eutectic points. researchgate.netMelt crystallization is an attractive solvent-free option that can yield high-purity products (>99.9%) with high energy efficiency. researchgate.net A technique known as stripping crystallization , or distillative freezing, combines distillation and crystallization. researchgate.netresearchgate.net This process operates at the triple point, where the liquid mixture is simultaneously vaporized and crystallized, allowing for the production of pure crystals without a subsequent filtration step. researchgate.net This method has been successfully applied to purify 2,6-xylenol from a mixture containing m-cresol. researchgate.net While specific data for 2,6-Dicyclohexyl-m-cresol is not detailed, these principles for separating complex cresol mixtures are directly applicable.
| Compound | Boiling Point (°C) |
|---|---|
| o-Cresol (B1677501) | 191.0 |
| m-Cresol | 202.8 |
| p-Cresol | 201.9 |
Adsorption-based Separations (e.g., Zeolites, Resins)
Adsorption provides an efficient alternative for separating cresol isomers where distillation is impractical. mdpi.com This method utilizes solid adsorbents that exhibit selective affinity for specific isomers.
Zeolites , which are crystalline aluminosilicates, are widely used for this purpose. google.com The separation mechanism can be based on molecular sieving or selective adsorption influenced by the zeolite's framework, pore size, and the nature of the exchangeable cations. researchgate.net For the separation of m-cresol and p-cresol, zeolites such as NaZSM-5 have proven effective. tandfonline.comacademax.com Studies have shown that NaZSM-5 with a Si/Al ratio of 80 can achieve a selectivity greater than 6.0 for p-cresol over m-cresol. tandfonline.com The adsorption process on this zeolite was found to be spontaneous for both isomers, but endothermic for m-cresol (ΔH = 52.30 kJ/mol) and exothermic for p-cresol (ΔH = -37.11 kJ/mol). tandfonline.com
Type X and Y zeolites exchanged with cations like barium (Ba) and potassium (K) are also used. google.comgoogle.com The water content of the zeolite can significantly impact its selectivity and capacity; an optimal water level of 4.5 wt% has been identified for sharp separation. mdpi.com In one process, an X zeolite containing at least 5 wt.% water and exchanged with barium ions preferentially adsorbs both p-cresol and m-cresol from a feed mixture. google.com The adsorbed isomers are then removed using a desorbent, typically an aliphatic alcohol. google.comgoogle.com
Adsorbent resins offer another route for cresol separation. Macroporous resins, such as the XDA-1G resin, are noted for their high sample loading capacities and efficient separation performance in removing m-cresol from aqueous solutions. nih.gov Other materials investigated for cresol adsorption include hypercrosslinked polymers and granular activated carbon. nih.govnih.gov
| Adsorbent | Key Findings | Reference |
|---|---|---|
| NaZSM-5 (Si/Al = 80) | Selectivity for p-cresol > 6.0. Adsorption is endothermic for m-cresol and exothermic for p-cresol. | tandfonline.com |
| Alkali-treated ZSM-5 | Enhanced mass transfer from introduced mesopores increased the p-cresol adsorption rate and capacity. | academax.com |
| Barium-exchanged X Zeolite | Co-extracts p-cresol and m-cresol from mixtures. Requires at least 5 wt.% water for preferential adsorption. | google.com |
| Ca-X and Ba-X Zeolites | Preferentially adsorb 2,6-xylenol over cresol isomers. | researchgate.net |
Chromatographic Methods for Analytical and Preparative Separations (e.g., HPLC, GC)
Chromatography is an indispensable tool for both the analysis and purification of this compound and related compounds, offering high-resolution separation.
High-Performance Liquid Chromatography (HPLC) is a versatile method for this purpose. A specific method for the separation of this compound utilizes a Newcrom R1 HPLC column. sielc.com This method is scalable and can be used for preparative separation to isolate impurities. sielc.com The mobile phase consists of a mixture of acetonitrile (B52724) (ACN) and water with phosphoric acid as an additive. sielc.com Detection can be achieved using various techniques, including UV, Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), and Mass Spectrometry (MS). sielc.com For MS-compatible applications, formic acid is substituted for phosphoric acid. sielc.com For the analysis of the parent m-cresol, reversed-phase C18 columns are commonly used with mobile phases of methanol (B129727) or acetonitrile and water, with UV detection typically set around 217 nm or 270 nm. nih.govnih.gov
Gas Chromatography (GC) is a primary method for the analysis of volatile phenolic compounds. The separation of cresol isomers by GC can be challenging on standard nonpolar columns, where m-cresol and p-cresol often co-elute. chromforum.org Specialized capillary columns, such as the polar Stabilwax-DA, are recommended for resolving these isomers. chromforum.org A Programmed Test Mix containing compounds like 2,6-dimethylphenol (B121312) and dicyclohexylamine (B1670486) is often used to test the performance and affinity of a GC column for various compound types. superchroma.com.tw For quantitative analysis, especially in complex matrices like biological samples, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. It provides both retention time data for separation and mass spectra for definitive identification. researchgate.net
| Parameter | Condition |
|---|---|
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (ACN), water, and phosphoric acid (or formic acid for MS) |
| Detection | UV, CAD, ELS, MS |
| Application | Analytical and preparative separations |
Future Research Directions
Exploration of Green Chemistry Routes for Synthesis
The traditional synthesis of 2,6-Dicyclohexyl-m-cresol often relies on methods that may not align with the growing demand for environmentally benign chemical processes. Future research must prioritize the development of green and sustainable synthetic routes. This involves a multi-pronged approach focusing on alternative solvents, renewable feedstocks, and energy-efficient reaction conditions.
The exploration of green solvents is a critical first step. Research into the use of ionic liquids, supercritical fluids, and bio-derived solvents like glycerol (B35011) could significantly reduce the environmental footprint of the synthesis process. researchgate.net For instance, ionic liquids can function as both solvent and catalyst, are often recyclable, and can lead to improved reaction rates and selectivities. nih.govcanada.carsc.org Similarly, water, as the ultimate green solvent, should be investigated for potential aqueous-phase synthesis routes, possibly facilitated by phase-transfer catalysts or specialized surfactant systems. nih.govresearchgate.net
Furthermore, a shift towards renewable starting materials is paramount. Investigating the feasibility of deriving the cresol (B1669610) backbone from lignin (B12514952) or other biomass sources would represent a significant advancement in the sustainable production of this compound. Chemo-enzymatic synthesis pathways, which utilize enzymes for specific transformation steps, could also offer a highly selective and environmentally friendly alternative to traditional chemical methods. researchgate.net
Energy efficiency can be enhanced by exploring alternative energy sources such as microwave and ultrasound irradiation. nih.gov These methods can often accelerate reaction times, reduce side product formation, and lower energy consumption compared to conventional heating. Solvent-free reaction conditions, where the reactants themselves act as the solvent, present another promising avenue for minimizing waste and energy usage. researchgate.net
To systematically guide this research, a comparative analysis of different green synthesis strategies is necessary. The following table outlines potential research avenues and their expected benefits:
| Green Chemistry Approach | Research Focus | Potential Benefits |
| Alternative Solvents | Use of ionic liquids, supercritical CO2, bio-solvents (e.g., glycerol), water. researchgate.netnih.govcanada.carsc.orgnih.govresearchgate.net | Reduced VOC emissions, catalyst recycling, improved reaction rates. |
| Renewable Feedstocks | Derivation of m-cresol (B1676322) from lignin, utilization of bio-based cyclohexene (B86901). | Reduced reliance on fossil fuels, increased sustainability. |
| Energy-Efficient Methods | Microwave-assisted synthesis, sonochemistry, solvent-free reactions. nih.govresearchgate.net | Faster reaction times, lower energy consumption, reduced waste. |
| Biocatalysis | Use of enzymes (e.g., laccases, lipases) for selective alkylation. researchgate.net | High selectivity, mild reaction conditions, biodegradable catalysts. |
Advanced Catalyst Development for Enhanced Selectivity and Sustainability
The selective synthesis of this compound, with the cyclohexyl groups exclusively in the ortho positions to the hydroxyl group, is a significant challenge. Future research should focus on the design and development of advanced catalysts that can achieve high selectivity and are also sustainable.
Solid acid catalysts, particularly zeolites, have shown great promise in Friedel-Crafts alkylation reactions. nih.govnih.gov The shape-selective nature of zeolites can be exploited to favor the formation of the desired 2,6-disubstituted product while minimizing the formation of other isomers. Research should be directed towards tailoring the pore size and acidity of zeolites like ZSM-5, Beta, and Y-zeolites to optimize the reaction with m-cresol and cyclohexene. nih.govcanada.canih.gov The use of nanocrystalline zeolites, with their high surface area and accessible active sites, could further enhance catalytic activity and selectivity. researchgate.net
Beyond traditional zeolites, the development of other solid acid catalysts such as sulfated zirconia, supported heteropolyacids, and ion-exchange resins warrants further investigation. researchgate.net These materials can offer high acidity and can be easily separated from the reaction mixture, facilitating catalyst recycling and reducing waste. The synthesis of catalysts from readily available and non-toxic materials will be crucial for their long-term sustainability.
Another exciting frontier is the development of nanocatalysts. researchgate.netsemanticscholar.orgmdpi.comeuropa.eu Nanoparticles of metals or metal oxides can exhibit unique catalytic properties due to their high surface-to-volume ratio and quantum size effects. Research into the use of supported metal nanoparticles or bimetallic nanocatalysts could lead to highly active and selective systems for the dicyclohexylation of m-cresol. The "green" synthesis of these nanocatalysts, for instance, using plant extracts, is an emerging area that aligns with the principles of sustainable chemistry. nih.gov
A summary of promising catalyst systems for future investigation is presented below:
| Catalyst Type | Key Features | Research Objectives |
| Zeolites | Shape-selectivity, tunable acidity, thermal stability. researchgate.netnih.govcanada.canih.govmdpi.com | Optimize pore structure for ortho-selectivity, investigate hierarchical and nanosized zeolites. |
| Solid Acids | High acidity, ease of separation, recyclability. nih.govresearchgate.net | Develop stable and highly active supported heteropolyacids and sulfated metal oxides. |
| Nanocatalysts | High surface area, unique electronic properties, high activity. researchgate.netsemanticscholar.orgmdpi.comeuropa.eu | Explore metal and bimetallic nanoparticles for enhanced selectivity and develop green synthesis methods. nih.gov |
| Dual Catalysis | Cooperative action of Lewis acids and metals. rsc.org | Investigate synergistic effects for highly selective ortho-alkylation under mild conditions. |
Design of Next-Generation Functional Materials Utilizing Dicyclohexylcresol Architectures
The unique molecular architecture of this compound, with its bulky cyclohexyl groups flanking a reactive phenol (B47542), offers significant potential for the design of novel functional materials with advanced properties. Future research should move beyond its traditional role as an antioxidant additive and explore its use as a fundamental building block for new polymers and materials.
One promising area is the development of high-performance polymers. By functionalizing the hydroxyl group or the aromatic ring of this compound, it can be used as a monomer for the synthesis of new polyesters, polycarbonates, and epoxy resins. researchgate.netnih.govsemanticscholar.org The rigid and bulky dicyclohexyl groups are expected to impart enhanced thermal stability, mechanical strength, and dimensional stability to the resulting polymers. Research should focus on synthesizing and characterizing these new polymers, and evaluating their properties for applications in demanding fields such as aerospace, automotive, and electronics.
The inherent antioxidant properties of the dicyclohexylcresol moiety can be permanently incorporated into polymer chains, leading to materials with built-in, long-lasting protection against oxidative degradation. rsc.orgmdpi.comnih.gov This approach would overcome the issue of antioxidant migration and leaching, which can be a problem with traditional additive approaches. The synthesis of such "antioxidant polymers" could be achieved by either polymerizing functionalized dicyclohexylcresol monomers or by grafting dicyclohexylcresol units onto existing polymer backbones. nih.gov
Furthermore, the specific molecular structure of dicyclohexylcresol could be leveraged to create materials with unique physical properties. For instance, the bulky cyclohexyl groups could be designed to create specific free volume in a polymer matrix, leading to materials with tailored gas permeability or dielectric properties. In the realm of smart materials, the phenolic group could be used as a reactive site for attaching other functional molecules, leading to the development of sensors or responsive materials.
The following table outlines potential avenues for the development of next-generation materials based on dicyclohexylcresol architectures:
| Material Class | Design Strategy | Potential Applications |
| High-Performance Thermosets | Use as a monomer or curing agent in epoxy resins and polycarbonates. researchgate.netnih.govsemanticscholar.org | Lightweight composites for aerospace and automotive, high-temperature resistant coatings. |
| Antioxidant Polymers | Incorporation into polymer backbones via polymerization or grafting. rsc.orgnih.govmdpi.comnih.gov | Long-lasting plastics for outdoor applications, durable elastomers, and advanced lubricants. |
| Advanced Damping Materials | Optimization of molecular structure to enhance energy dissipation in polymer blends. canada.ca | Vibration and noise reduction in automotive and industrial applications. |
| Functional Surfaces | Grafting onto surfaces to impart hydrophobicity, wear resistance, or antioxidant properties. | Protective coatings for electronics, self-lubricating surfaces, and biocompatible materials. |
In-depth Mechanistic Studies of Hindered Phenol Reactivity and Stability
A fundamental understanding of the reactivity and stability of this compound is crucial for optimizing its performance in existing applications and for designing new ones. Future research should focus on in-depth mechanistic studies, combining experimental and computational approaches, to elucidate the intricate details of its chemical behavior.
A key area of investigation is the kinetics and thermodynamics of the hydrogen atom transfer (HAT) process, which is central to its antioxidant activity. canada.ca Detailed kinetic studies, using techniques such as laser flash photolysis, can provide precise rate constants for the reaction of the phenolic hydroxyl group with various free radicals. These experimental data, coupled with computational studies, can help to quantify the bond dissociation enthalpy (BDE) of the O-H bond, a critical parameter for predicting antioxidant efficacy. nih.gov
The stability and fate of the resulting phenoxyl radical are also of paramount importance. rsc.org The bulky cyclohexyl groups are expected to sterically shield the radical center, enhancing its stability and preventing it from participating in undesirable side reactions. researchgate.netscispace.com Spectroscopic techniques, such as electron spin resonance (ESR), can be used to directly observe and characterize the radical intermediate. Computational modeling can provide insights into the spin density distribution and the geometric and electronic structure of the radical, helping to rationalize its stability.
Furthermore, a comprehensive understanding of the degradation pathways of this compound under various conditions (e.g., high temperature, UV radiation, presence of metal ions) is essential for predicting its long-term performance. nih.govresearchgate.net Identifying the degradation products and elucidating the mechanisms of their formation will enable the development of strategies to enhance its stability and extend its service life.
Key areas for future mechanistic studies are summarized below:
| Research Area | Methodologies | Key Questions to Address |
| Hydrogen Atom Transfer (HAT) Kinetics | Laser flash photolysis, stopped-flow techniques, computational chemistry. researchgate.netcanada.ca | What are the rate constants for reaction with different radicals? How do the cyclohexyl groups influence the HAT rate? |
| Phenoxyl Radical Stability | Electron spin resonance (ESR) spectroscopy, computational modeling. rsc.orgresearchgate.netscispace.com | How stable is the phenoxyl radical? What is its structure and spin density distribution? What are its subsequent reaction pathways? |
| Structure-Activity Relationships | Synthesis and evaluation of derivatives, QSAR studies. nih.gov | How does the position of the methyl group and the nature of the alkyl substituents affect antioxidant activity? |
| Degradation Pathways | Chromatographic and spectroscopic analysis of degradation products, isotopic labeling studies. nih.govresearchgate.net | What are the major degradation products under different stress conditions? What are the underlying degradation mechanisms? |
By systematically addressing these future research directions, the scientific and industrial communities can unlock the full potential of this compound, leading to the development of more sustainable chemical processes, higher-performing materials, and a deeper understanding of the fundamental principles of hindered phenol chemistry.
Q & A
Q. What are the recommended methods for synthesizing 2,6-Dicyclohexyl-m-cresol with high purity?
- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation of m-cresol with cyclohexyl halides or alcohols under acidic catalysis. To ensure high purity:
Use anhydrous conditions to prevent hydrolysis of intermediates .
Optimize stoichiometric ratios (e.g., m-cresol to cyclohexylating agent) via kinetic studies to minimize byproducts like mono-cyclohexylated derivatives .
Purify via fractional distillation or preparative HPLC, validated using standards such as m-cresol derivatives (e.g., 2-Cyclohexyl-4,6-dinitrophenol) for reference retention times .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : A multi-technique approach is essential:
- NMR : Compare H and C spectra with databases (e.g., NIST Chemistry WebBook) to confirm substitution patterns and cyclohexyl group integration .
- FTIR : Identify phenolic O-H stretching (~3200 cm) and cyclohexyl C-H deformation (1375–1450 cm) .
- Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., CHO, [M+H] = 287.237 Da) and fragmentation patterns .
Q. What are the key considerations for ensuring the stability of this compound in experimental storage conditions?
- Methodological Answer : Stability is influenced by:
- Light and Oxygen : Store in amber glass under inert gas (N/Ar) to prevent photooxidation of phenolic groups .
- Temperature : Conduct accelerated degradation studies (e.g., 40°C for 30 days) to assess thermal stability; monitor via HPLC for degradation products .
- Moisture : Use desiccants (e.g., silica gel) to avoid hydrolysis, especially in polar solvents .
Advanced Research Questions
Q. How can researchers resolve contradictions in observed reactivity data of this compound across different experimental setups?
- Methodological Answer : Contradictions often arise from solvent polarity, temperature, or catalyst variability. To address this:
Perform controlled replicate studies under standardized conditions (e.g., fixed solvent dielectric constant) .
Use statistical tools (e.g., ANOVA) to quantify variability and identify confounding factors .
Cross-validate results with computational models (e.g., DFT calculations for reaction energetics) .
Q. What strategies are effective in elucidating the reaction mechanisms involving this compound as a substrate or catalyst?
- Methodological Answer : Mechanistic studies require:
- Isotopic Labeling : Use deuterated analogs (e.g., DO exchange) to trace proton transfer steps in acid-catalyzed reactions .
- Kinetic Isotope Effects (KIE) : Compare reaction rates of C and C isotopes to identify rate-determining steps .
- Trapping Intermediates : Employ low-temperature NMR or cryogenic MS to isolate transient species .
Q. What methodological approaches are recommended for developing quantitative analytical assays for this compound in complex matrices?
- Methodological Answer : For matrices like biological fluids or environmental samples:
Sample Preparation : Use liquid-liquid extraction (LLE) with non-polar solvents (e.g., cyclohexane) to isolate the compound .
Chromatography : Optimize reverse-phase HPLC with UV detection (λ = 270–280 nm) using m-cresol-based calibration curves .
Validation : Assess linearity (R > 0.99), LOD/LOQ (e.g., 0.1–10 ppm), and recovery rates (>90%) per ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
